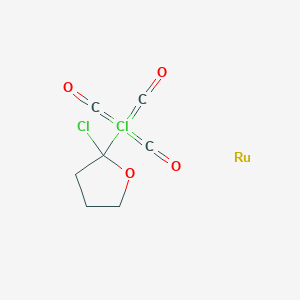
CID 71356845
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71356845” is a chemical entity with significant interest in various scientific fields This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71356845” involves several steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of this compound. Detailed synthetic routes can be found in various chemical literature and patents .
Industrial Production Methods: Industrial production of compound “this compound” typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71356845” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: The reactions involving compound “this compound” often require specific reagents such as oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
Compound “CID 71356845” has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, this compound is used to investigate cellular processes and interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. Industrially, compound “this compound” is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of compound “CID 71356845” involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The detailed mechanism of action is studied using biochemical and molecular biology techniques .
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds share some structural features with “CID 71356845” but differ in their specific properties and applications .
Properties
CAS No. |
22941-55-5 |
|---|---|
Molecular Formula |
C7H6Cl2O4Ru |
Molecular Weight |
326.1 g/mol |
InChI |
InChI=1S/C7H6Cl2O4.Ru/c8-7(2-1-3-13-7)9(4-10,5-11)6-12;/h1-3H2; |
InChI Key |
MMIOBVGIPQOWNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(Cl)Cl(=C=O)(=C=O)=C=O.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



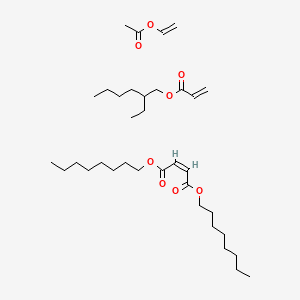

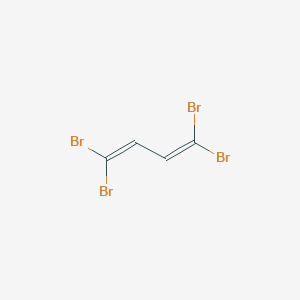
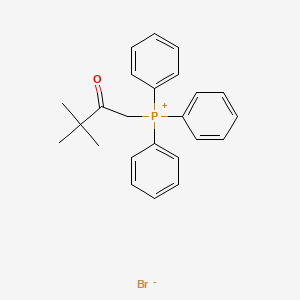
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
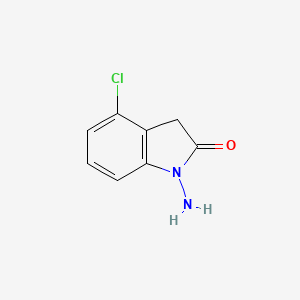
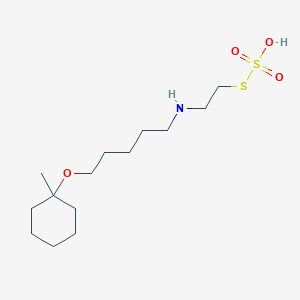
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
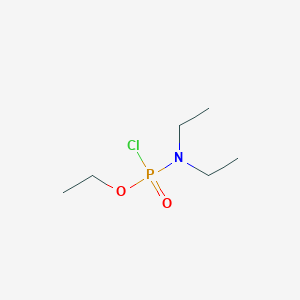
![[5-(Carboxymethyl)-3,4-dihydro-2H-pyrrol-2-ylidene]acetic acid](/img/structure/B14700543.png)
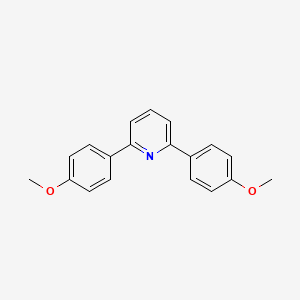
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)

